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molecular formula C10H21NO2 B8717887 1-Methoxy-2,2,6,6-tetramethyl-piperidin-4-ol CAS No. 122586-72-5

1-Methoxy-2,2,6,6-tetramethyl-piperidin-4-ol

Cat. No. B8717887
M. Wt: 187.28 g/mol
InChI Key: NYNSFQBRQGSYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05374729

Procedure details

A solution of 17.8 g (64.0 mmol) of ferrous sulfate heptahydrate in 80 ml of water is added dropwise, under nitrogen, over a 100-minute interval to a mixture of 10.0 g (58.1 mmol) of 4-hydroxy-1-oxyl-2,2,6,6-tetramethylpiperidine, 8.3 g (73 mmol) of 30% aqueous hydrogen peroxide, and 100 ml of dimethyl sulfoxide. As the ferrous sulfate solution is added, the reaction temperature rapidly increases from 27° C. to 43° C. A cooling bath is used to regulate the temperature, which reaches 53° C. and then begins to decrease. The reaction mixture is stirred for 30 minutes after the ferrous sulfate solution is added, and then extracted with methylene chloride (3×100 ml). The crude product is purified by flash chromatography on silica gel (10:1 heptane/ethyl acetate, then 4:1 heptane/ethyl acetate) to afford 2.7 g (25% yield) of the title compound.
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
25%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[N:5]([OH:10])[C:4]([CH3:12])([CH3:11])[CH2:3]1.OO.[CH3:15]S(C)=O.CCCCCCC.C(OCC)(=O)C>O>[CH3:15][O:10][N:5]1[C:6]([CH3:8])([CH3:9])[CH2:7][CH:2]([OH:1])[CH2:3][C:4]1([CH3:12])[CH3:11] |f:3.4|

Inputs

Step One
Name
ferrous sulfate heptahydrate
Quantity
17.8 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OC1CC(N(C(C1)(C)C)O)(C)C
Name
Quantity
8.3 g
Type
reactant
Smiles
OO
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature rapidly increases from 27° C. to 43° C
CUSTOM
Type
CUSTOM
Details
A cooling bath is used
CUSTOM
Type
CUSTOM
Details
reaches 53° C.
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×100 ml)
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography on silica gel (10:1 heptane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CON1C(CC(CC1(C)C)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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